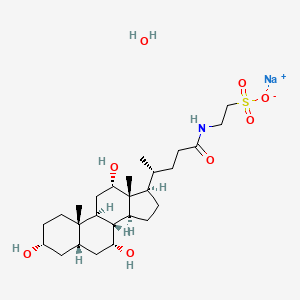

3-Fluoro-3'-morpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various fluorinated benzophenone derivatives and morpholine-containing compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Another study described the synthesis of a small library of 3-fluoro-4-hydroxy- benzophenone analogues, aiming to develop multipotent agents against Alzheimer's disease . An alternative synthesis approach was used to create enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist . Additionally, the synthesis of novel morpholine conjugated benzophenone analogues was reported, which were evaluated for their anti-proliferative activity against various neoplastic cells .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Single crystal X-ray analysis revealed that some compounds exist in a monoclinic P21/c space group with specific molecular conformations . The molecular structure of a novel bioactive heterocycle was confirmed by X-ray diffraction studies, and it was found to be stabilized by inter and intra-molecular hydrogen bonds . Hirshfeld surface analysis was employed in multiple studies to analyze intermolecular interactions present in the solid state of the crystals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically included alkylation, cyclization, and crystallization processes. For example, the synthesis of enantiopure morpholin-2-one involved the resolution of N-benzylglycinamide followed by alkylation with 2-bromoethanol and stereocontrolled cyclization . The synthesis of benzophenone analogues involved a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectral techniques such as IR, 1H NMR, LC-MS spectra, and elemental analysis . The compounds exhibited various degrees of biological activity, including nanomolar inhibitory activity against hepatitis B virus , micromolar potency against targets relevant to Alzheimer's disease , and potent antifungal and antibacterial activity . Some compounds also demonstrated significant anti-proliferative activity against different types of cancer cells and were found to induce apoptosis .

科学的研究の応用

Alzheimer's Disease Research

Fluorinated benzophenone derivatives have been explored as multipotent agents against Alzheimer's disease. These compounds were designed to counteract β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as intracellular reactive oxygen species (ROS) formation. Among these derivatives, certain compounds showed promising balanced micromolar potency against the selected targets without toxic effects, indicating their potential as lead compounds for effective anti-Alzheimer's drug candidates (Belluti et al., 2014).

特性

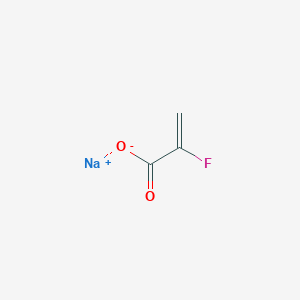

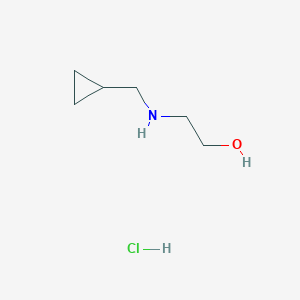

IUPAC Name |

(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPPIFTYPWUQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643084 |

Source

|

| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3'-morpholinomethyl benzophenone | |

CAS RN |

898765-47-4 |

Source

|

| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)